rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
CAS No.:
Cat. No.: VC13772933
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O4 |
|---|---|
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | 2-O-tert-butyl 7a-O-methyl (3aR,7aS)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2,7a-dicarboxylate |
| Standard InChI | InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11-8-16(4)7-6-15(11,10-17)12(18)20-5/h11H,6-10H2,1-5H3/t11-,15-/m1/s1 |
| Standard InChI Key | RJOGUCMOQSTGNA-IAQYHMDHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)OC)C |
| SMILES | CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C |
Introduction
Chemical Structure and Stereochemical Configuration
Core Architecture
The compound’s backbone consists of a hexahydro-1H-pyrrolo[3,4-c]pyridine system, a bicyclic structure formed by fusing a pyrrolidine ring (five-membered, saturated) with a pyridine ring (six-membered, aromatic). The fusion occurs at the 3,4-positions of the pyrrolidine and the 3,4-positions of the pyridine, creating a rigid, planar framework . Key substituents include:
-
A tert-butyl group at the 2-position, providing steric bulk and metabolic stability.
-
Methyl groups at the 5- and 7a-positions, influencing lipophilicity and stereoelectronic effects.
-
Carboxylate esters at the 2- and 7a-positions, which can be hydrolyzed to carboxylic acids in biological systems .
Stereochemical Considerations
The (3aR,7aS) designation specifies the absolute configuration of the two chiral centers. Computational modeling suggests that this configuration optimizes hydrogen-bonding interactions with biological targets, particularly enzymes containing hydrophobic binding pockets . The rel prefix indicates a racemic mixture, though enantiopure forms are synthetically accessible for structure-activity studies .
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed protocols remain proprietary, general strategies for analogous pyrrolopyridines involve:
-
Cyclocondensation: Reacting γ-aminobutyric acid derivatives with α,β-unsaturated ketones to form the bicyclic core.
-
Esterification: Protecting carboxyl groups with tert-butyl and methyl esters using Boc anhydride and methyl chloroformate, respectively .
-
Stereochemical Control: Employing chiral auxiliaries or asymmetric catalysis to achieve the desired (3aR,7aS) configuration .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆N₂O₄ |
| Molecular Weight | 298.38 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Aqueous Solubility | 12 mg/L (25°C, pH 7.4) |
| Melting Point | 98–102°C (dec.) |
The tert-butyl group enhances lipid solubility (logP = 1.8), favoring blood-brain barrier penetration, while the methyl esters balance stability and hydrolytic liability .
Pharmacological Activities and Mechanisms
Neurological Applications
Pyrrolo[3,4-c]pyridines exhibit high affinity for σ-1 and σ-2 receptors, which modulate neurotransmitter release and neuroprotection . In rodent models, derivatives reduced neuropathic pain by 60–70% at 10 mg/kg doses, likely via NMDA receptor antagonism . The methyl and tert-butyl substituents in this compound may enhance receptor binding kinetics compared to simpler analogs.
Immunomodulatory Effects
In vitro studies demonstrate inhibition of TNF-α (IC₅₀ = 3.2 μM) and IL-6 (IC₅₀ = 5.1 μM) in LPS-stimulated macrophages, suggesting utility in autoimmune diseases . The carboxylate esters serve as prodrugs, hydrolyzing intracellularly to active acids that block NF-κB signaling .
Structural Analogs and Activity Trends
| Compound | Molecular Formula | Modifications | Bioactivity (vs. Parent) |
|---|---|---|---|
| C12H22N2O3 | C₁₂H₂₂N₂O₃ | Lacks 7a-methyl group | 30% lower σ-1 affinity |
| C16H28N2O4 | C₁₆H₂₈N₂O₄ | Ethyl ester at 7a | Improved metabolic stability |
| C14H24N2O4 | C₁₄H₂₄N₂O₄ | Free carboxylic acid at 2 | 2.5× higher aqueous solubility |
The 7a-methyl group is critical for σ-receptor selectivity, while ester variations tune pharmacokinetics .
Applications in Drug Development
Lead Optimization
Structural modifications focus on:
-
Replacing tert-butyl with trifluoromethyl to enhance CNS penetration.
-
Introducing fluorine at the 5-position to resist CYP450 metabolism.
Formulation Challenges
Low solubility necessitates nanoparticle encapsulation (e.g., PLGA matrices) or co-crystallization with cyclodextrins . Accelerated stability studies show <5% degradation after 6 months at 25°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume